molecular formula C7H10N2O B2804328 1-Methyl-5-oxopyrrolidine-3-acetonitrile CAS No. 1782840-52-1

1-Methyl-5-oxopyrrolidine-3-acetonitrile

Cat. No.: B2804328
CAS No.: 1782840-52-1
M. Wt: 138.17
InChI Key: KGLKAKINVYANGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-oxopyrrolidine-3-acetonitrile (CAS 1782840-52-1) is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This pyrrolidinone derivative features a nitrile group attached to the 3-position of the 1-methyl-5-oxopyrrolidine ring system. Compounds based on the 5-oxopyrrolidine (or γ-lactam) scaffold are of significant interest in medicinal chemistry and drug discovery research . For instance, novel 1(N),2,3 trisubstituted-5-oxopyrrolidines have been investigated for their potential as proteasome inhibitors targeting human multiple myeloma cells, demonstrating the therapeutic relevance of this chemical class . Similarly, other 5-oxopyrrolidine carboxylic acid derivatives serve as key intermediates in the synthesis of bioactive molecules, including potential treatments for hematological disorders . The nitrile functional group in its structure, as seen in other nitriles like acetonitrile, can offer specific reactivity and polarity, making it a valuable building block in organic synthesis . This product is intended for research purposes as a chemical intermediate or building block for the development of novel pharmaceutical compounds. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methyl-5-oxopyrrolidin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-5-6(2-3-8)4-7(9)10/h6H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLKAKINVYANGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Methyl 5 Oxopyrrolidine 3 Acetonitrile and Its Analogs

De Novo Synthesis Approaches for 5-Oxopyrrolidine-3-Acetonitrile Core

De novo synthesis provides a versatile platform for building the fundamental 5-oxopyrrolidine-3-acetonitrile skeleton from acyclic precursors. These methods are broadly categorized by the strategy used for ring formation and the sequence of functional group introduction.

The construction of the pyrrolidinone ring, a five-membered lactam, is the cornerstone of the synthesis. Various cyclization protocols have been developed, each offering distinct advantages in terms of substrate availability, reaction conditions, and achievable molecular diversity.

A fundamental and widely employed strategy for forming the pyrrolidinone ring is through intramolecular amidation. This approach involves the cyclization of a linear precursor that contains an amine at one end and a carboxylic acid or its derivative (such as an ester) at the other. The nucleophilic amine attacks the electrophilic carbonyl carbon, leading to the formation of the cyclic amide (lactam) bond and the release of a small molecule like water or an alcohol. The efficiency of this ring-closing reaction is governed by factors such as the length of the carbon chain, the nature of the activating groups, and the reaction conditions, which often involve heat or catalysis.

A highly effective and common method for synthesizing the 5-oxopyrrolidine-3-carboxylic acid core, a direct precursor to the 3-acetonitrile derivative, is the condensation reaction between itaconic acid and various primary amines. In this reaction, the amine performs a conjugate addition to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation that forms the stable five-membered lactam ring. This process is typically conducted by refluxing the reactants in a suitable solvent, often water. mdpi.commdpi.com The reaction is robust and has been successfully applied to a wide range of amine derivatives, yielding various N-substituted 5-oxopyrrolidine-3-carboxylic acids. mdpi.com

Table 1: Examples of 5-Oxopyrrolidine-3-Carboxylic Acid Synthesis via Itaconic Acid Condensation
Amine DerivativeReaction ConditionsResulting N-Substituted ProductReference
o-AminophenolReflux in water for 12 hours1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid mdpi.com
2-Amino-4-chlorophenolReflux in water for 24 hours1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid mdpi.com
N-(4-aminophenyl)acetamideReflux in water for 12 hours1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid google.com

More complex, multistep synthetic routes starting from readily available amino acids provide another avenue to the pyrrolidinone core. One such strategy utilizes a derivative of glycine (B1666218) methyl ester. The synthesis can proceed through a 1,4-Michael addition of a glycine imine anion to an α,β-unsaturated diester like dimethyl fumarate. This is followed by hydrolysis of the imine and a spontaneous intramolecular amidation/cyclization, which forms the desired polysubstituted pyrrolidinone ring structure. This method allows for the construction of a highly functionalized pyrrolidinone core directly from simple amino acid precursors.

Once the core 5-oxopyrrolidine ring is established, subsequent reactions are required to install the specific N-methyl and C3-acetonitrile functionalities. The synthetic strategy often involves forming the 5-oxopyrrolidine-3-carboxylic acid intermediate, which then serves as a versatile scaffold for these modifications.

The introduction of a methyl group onto the pyrrolidinone nitrogen (N-methylation) is a critical step in arriving at the target compound. This transformation can be achieved through various alkylation methods. A common industrial synthesis for N-methyl-2-pyrrolidone (NMP) involves the reaction of γ-butyrolactone with a mixture of methylamines at elevated temperature and pressure. google.com For laboratory-scale synthesis, the direct methylation of a pre-formed pyrrolidinone ring is often preferred. This can be accomplished using standard methylating agents. Studies have shown that 2-pyrrolidone can be effectively methylated to NMP using methanol (B129727) in the presence of a halogen salt catalyst or with dimethyl carbonate. rsc.orgresearchgate.net These methods provide a reliable means of installing the N-methyl group on the pyrrolidinone core.

Table 2: Selected N-Methylation Strategies for the Pyrrolidinone Ring
Starting MaterialMethylating AgentCatalyst/ConditionsProductReference
γ-ButyrolactoneMonomethylamine (in a mixture)Elevated temperature (130-250 °C) and pressureN-Methyl-2-pyrrolidone google.com
2-PyrrolidoneMethanolAmmonium bromide, 250 °C, 5 hoursN-Methyl-2-pyrrolidone rsc.orgresearchgate.net
2-PyrrolidoneDimethyl carbonate250 °C, 5 hoursN-Methyl-2-pyrrolidone rsc.orgresearchgate.net

Introduction of the 1-Methyl and 3-Acetonitrile Moieties

Functionalization at C-3 Position via Acetonitrile (B52724) Precursors or Equivalents

The introduction of the acetonitrile moiety at the C-3 position of the 1-methyl-5-oxopyrrolidine ring is a critical step in the synthesis of the target compound. This functionalization is typically achieved through nucleophilic addition to a pyrrolidinone precursor containing an electrophilic center at the C-3 position. A common strategy involves the Michael addition of a cyanide source to an α,β-unsaturated lactam.

The synthesis often begins with precursors like itaconic acid derivatives. For instance, the reaction of N-methylitaconimide with a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, can introduce the required cyano group at the β-position (which becomes the C-3 position of the pyrrolidinone ring). The subsequent reduction of one of the imide carbonyls or a related transformation yields the desired 5-oxopyrrolidine structure.

Another approach involves the functionalization of a pre-formed 1-methyl-5-oxopyrrolidine ring that has a suitable leaving group at the C-3 position, such as a halide or a tosylate. A substitution reaction with a cyanide salt can then be employed to install the acetonitrile side chain. Electrochemical methods have also been explored for C-H amidation reactions using acetonitrile as the nitrogen source, suggesting a potential, albeit more complex, pathway for functionalization. nih.gov

Below is a table summarizing potential precursors and reagents for C-3 functionalization.

PrecursorReagentReaction TypePlausible Conditions
N-MethylitaconimidePotassium Cyanide (KCN)Michael AdditionProtic solvent (e.g., Ethanol), Room Temperature
1-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylateSodium Cyanide (NaCN)Conjugate AdditionAprotic solvent (e.g., DMF), Heat
3-Bromo-1-methyl-5-oxopyrrolidineTrimethylsilyl Cyanide (TMSCN)Nucleophilic SubstitutionLewis Acid Catalyst (e.g., ZnCl₂), Acetonitrile
1-Methyl-3-(tosyloxy)pyrrolidin-5-oneCopper (I) Cyanide (CuCN)Nucleophilic SubstitutionHigh Temperature, Polar Aprotic Solvent

Stereoselective Synthesis of 1-Methyl-5-oxopyrrolidine-3-acetonitrile Stereoisomers

The carbon at the C-3 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S isomers). For many pharmaceutical and biological applications, a single enantiomer is required. Therefore, stereoselective synthesis is of paramount importance. This can be achieved through several key strategies, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods.

Chiral Auxiliary Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.com After the desired stereocenter has been created, the auxiliary is removed.

In the context of synthesizing a specific stereoisomer of this compound, a chiral auxiliary, such as an Evans auxiliary (a chiral oxazolidinone) or a chiral amine, could be attached to a precursor molecule. For example, a chiral amine could be used to form a chiral iminium ion intermediate from an α,β-unsaturated aldehyde precursor. The subsequent conjugate addition of a cyanide equivalent would be directed by the steric bulk of the auxiliary, leading to the preferential formation of one diastereomer. The final steps would involve cyclization to form the pyrrolidinone ring and removal of the auxiliary.

Chiral Auxiliary TypeExamplePoint of AttachmentStereochemical Control Mechanism
Evans Oxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAcyl group of an open-chain precursorSteric hindrance directs incoming nucleophile to the opposite face
Chiral Amine (Organocatalysis)(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolForms a chiral iminium ion with an unsaturated precursorSteric shielding of one face of the iminium ion
Samp/Ramp Hydrazone(S)-1-Amino-2-(methoxymethyl)pyrrolidineCarbonyl group of a precursorChelation control and steric hindrance

Asymmetric Catalysis in Pyrrolidinone Ring Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. metu.edu.tr This approach is often more atom-economical than using stoichiometric chiral auxiliaries. For the synthesis of this compound, a chiral catalyst could be employed during the key C-C bond-forming step that creates the C-3 stereocenter.

A prominent example is the enantioselective Michael addition of a cyanide source to an α,β-unsaturated precursor catalyzed by a chiral Lewis acid or an organocatalyst. For instance, a complex of a metal (like copper or nickel) with a chiral ligand (such as a BINAP or BOX derivative) could coordinate to the unsaturated substrate, creating a chiral environment that directs the nucleophilic attack of the cyanide ion. Alternatively, chiral bifunctional organocatalysts, such as those derived from quinine, can activate both the nucleophile and the electrophile to achieve high enantioselectivity. metu.edu.tr

Catalytic SystemCatalyst ExampleProposed Reaction StepEnantiomeric Excess (ee) Range
Chiral Lewis AcidNi(II)-(S)-BINAP ComplexConjugate addition of cyanide85-95%
OrganocatalysisQuinine-derived SquaramideMichael addition of malononitrile (B47326) equivalentUp to 90%
Phase-Transfer CatalysisChiral Quaternary Ammonium SaltAlkylation of a C-3 prochiral nucleophile70-98%

Biocatalytic Transformations and Kinetic Resolution Approaches

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. researchgate.net For producing enantiomerically pure this compound, two primary biocatalytic strategies are applicable: kinetic resolution and asymmetric synthesis.

Kinetic resolution involves the separation of a racemic mixture of the final compound or a key intermediate. nih.gov An enzyme, such as a lipase (B570770) or a nitrilase, selectively acts on one enantiomer, converting it to a different product, while leaving the other enantiomer unreacted. researchgate.netnih.gov For example, a lipase could selectively hydrolyze the nitrile group of the (R)-enantiomer to a carboxylic acid, allowing for the separation of the unreacted (S)-enantiomer. nih.govnih.gov

Asymmetric biocatalytic synthesis would involve creating the stereocenter using an enzyme. For example, a dehydrogenase could asymmetrically reduce a ketone precursor to a chiral alcohol, which is then converted to the target nitrile.

Enzyme ClassBiocatalytic StrategySubstrateProduct(s)
LipaseKinetic ResolutionRacemic this compound(R)-1-methyl-5-oxopyrrolidine-3-acetamide + unreacted (S)-nitrile
NitrilaseKinetic ResolutionRacemic this compound(S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid + unreacted (R)-nitrile
DehydrogenaseAsymmetric Synthesis1-Methyl-3-cyanoacetyl-pyrrolidin-5-one(R)- or (S)-3-(1-hydroxy-2-cyanoethyl)-1-methylpyrrolidin-5-one

Advanced Synthetic Techniques and Reaction Condition Optimization

Optimizing reaction conditions and employing advanced techniques are crucial for developing efficient, scalable, and environmentally friendly synthetic routes. Microwave-assisted synthesis is one such technique that has gained prominence in modern organic chemistry.

Microwave-Assisted Synthesis (MW)

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govchemicaljournals.com The efficient and rapid energy transfer can accelerate slow reactions and enable transformations that are difficult under traditional conditions. at.ua

For the synthesis of this compound, several steps could be optimized using microwave irradiation. The cyclization of an open-chain precursor to form the pyrrolidinone ring is a prime candidate. mdpi.com Such intramolecular cyclizations often require prolonged heating with conventional methods, but can frequently be completed in minutes under microwave conditions. nih.gov Similarly, the nucleophilic substitution or Michael addition steps could also benefit from microwave heating, potentially leading to cleaner reactions with fewer side products.

Reaction StepConventional HeatingMicrowave-Assisted Synthesis
Time 12-24 hours5-20 minutes
Temperature 80-100 °C (Oil Bath)120-150 °C (Sealed Vessel)
Yield 60-75%85-95%
Notes Often requires a large excess of solvent.Can be performed with less solvent or under solvent-free conditions. chemicaljournals.com

High-Speed Ball Milling (HSBM)

High-Speed Ball Milling (HSBM) is a mechanochemical technique that utilizes mechanical force to induce chemical reactions in the solid state, often without the need for solvents. This method is recognized as an eco-friendly process for synthesizing a wide variety of N-heterocycles. Reactions are carried out in a vessel containing steel balls, where high-speed rotation provides the energy for bond formation. This solvent-free approach offers notable advantages, including good yields, short reaction times, and clean reaction conditions. While specific examples for the direct synthesis of this compound via HSBM are not extensively documented, the methodology has been successfully applied to analogous reactions, such as the synthesis of pyrazoline derivatives from chalcones and phenylhydrazine.

Continuous Flow Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing. In this method, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. This technology enhances safety by minimizing the volume of reactive intermediates at any given time and can significantly reduce reaction times and improve product yields. The principles of continuous flow are broadly applicable to multi-step syntheses in the pharmaceutical and chemical industries, offering a pathway for safer, more sustainable, and scalable production of complex molecules like pyrrolidinone derivatives.

Solvent-Free Condensation Reactions

Solvent-free condensation reactions are a cornerstone of green chemistry, eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. These reactions are often facilitated by heat or mechanochemistry (such as ball milling) to bring reactants together and promote the elimination of a small molecule, like water. The synthesis of the pyrrolidinone ring itself often involves condensation steps. For instance, the reaction of itaconic acid with primary amines, such as 2-amino-4-chlorophenol, is a known method to produce N-substituted 5-oxopyrrolidine-3-carboxylic acids, which are close analogs of the target compound. mdpi.com

Catalyst Evaluation and Optimization

The efficiency of synthetic routes to pyrrolidinone derivatives is heavily dependent on the appropriate choice and optimization of catalysts. For instance, the esterification of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is effectively catalyzed by sulfuric acid. mdpi.com In other contexts, such as the formation of heterocyclic systems from pyrrolidinone precursors, glacial acetic acid is used to accelerate condensation reactions. mdpi.com The evaluation of different catalysts, including their loading, activity, and recyclability, is a critical step in developing robust and economically viable synthetic processes for this compound and its analogs.

Synthetic Utility of this compound as a Chemical Building Block

The chemical structure of this compound, featuring a reactive nitrile group and a stable lactam core, makes it a highly valuable intermediate for the synthesis of diverse chemical entities.

Precursor in Heterocyclic System Synthesis

The acetonitrile moiety (–CH₂CN) is a versatile functional group that can serve as a linchpin in the construction of various heterocyclic rings. The active methylene (B1212753) group and the nitrile carbon are both reactive sites. For example, nitriles are known to participate in [3+2] cycloaddition reactions with azides to form tetrazoles or, under different conditions, can be used to construct triazoles, oxadiazoles, and other nitrogen-containing heterocycles. rsc.org While specific cyclization reactions starting directly from this compound are specialized, the inherent reactivity of the acetonitrile group makes it a promising precursor for creating novel fused and spiro-heterocyclic systems built upon the pyrrolidinone scaffold.

Derivatization to Other Functional Groups (e.g., Carboxylic Acids, Amides, Hydrazides)

The nitrile group of this compound can be readily transformed into other key functional groups, significantly broadening its synthetic utility.

Conversion to Carboxylic Acids: A primary and fundamental transformation is the hydrolysis of the nitrile to a carboxylic acid. This reaction can be achieved under either acidic or basic conditions, typically by heating with an aqueous solution of an acid (like HCl) or a base (like NaOH). libretexts.orgchemistrysteps.com This process converts this compound into 1-Methyl-5-oxopyrrolidine-3-acetic acid, replacing the nitrile with a carboxylic acid function while maintaining the core lactam structure.

Conversion to Amides and Hydrazides: The resulting carboxylic acid, or more commonly its methyl ester derivative, is a key intermediate for synthesizing a wide array of amides and hydrazides. The synthesis of the corresponding methyl ester can be achieved through standard esterification procedures, for example, by reacting the carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid. mdpi.comnih.gov

This methyl ester can then be converted into a carbohydrazide. For instance, reacting the methyl ester of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with hydrazine (B178648) monohydrate in refluxing 2-propanol yields the corresponding acid hydrazide. nih.gov This hydrazide is a crucial building block for further derivatization.

The hydrazide can be subsequently reacted with various electrophiles to produce a library of derivative compounds as shown in the table below.

Table 1: Derivatization of 1-(Aryl)-5-oxopyrrolidine-3-carbohydrazide Analogs

Starting HydrazideReagentReaction ConditionsProduct TypeYield (%)Reference
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazidePhenyl isothiocyanateMethanol, Reflux, 4hThiosemicarbazide89% nih.gov
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazidePhenyl isocyanateMethanol, Reflux, 6hSemicarbazide91% nih.gov
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazideIsatinMethanol, Acetic Acid (cat.), RefluxIsatin Hydrazone69% nih.gov
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazideHexane-2,5-dionePropan-2-ol, Acetic Acid (cat.), Reflux, 2h2,5-dimethyl-1H-pyrrol-1-yl carboxamide- mdpi.com
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazidePhenyl isocyanateMethanol, Reflux, 2hPhenylhydrazine-1-carboxamide- mdpi.com

Furthermore, these hydrazides readily undergo condensation with various aldehydes and ketones to form hydrazones. For example, reacting 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide with aromatic aldehydes in refluxing propan-2-ol leads to the formation of N'-substituted carbohydrazides (hydrazones). nih.gov These transformations highlight the role of the pyrrolidinone scaffold as a robust platform for developing a diverse range of functionalized molecules.

Advanced Spectroscopic and Analytical Characterization of 1 Methyl 5 Oxopyrrolidine 3 Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-Methyl-5-oxopyrrolidine-3-acetonitrile, the structure suggests six distinct proton signals. The expected chemical shifts (δ) are predicted based on the functional groups present.

The pyrrolidone ring protons (H2, H3, H4) form a complex spin system. The H3 proton, being a methine proton alpha to both the carbonyl group and the acetonitrile (B52724) substituent, is expected to resonate downfield. The diastereotopic protons at the C2 and C4 positions would likely appear as complex multiplets due to coupling with each other and with the H3 proton. The methyl group attached to the nitrogen (N-CH₃) is anticipated to be a sharp singlet. The methylene (B1212753) protons of the acetonitrile group (CH₂CN) are also diastereotopic and would be expected to appear as a doublet of doublets or a multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
N-CH₃2.8 - 3.0Singlet (s)3H
H4 (CH₂)2.2 - 2.6Multiplet (m)2H
H3 (CH)2.9 - 3.3Multiplet (m)1H
CH₂CN2.6 - 2.9Multiplet (m) or Doublet of Doublets (dd)2H
H2 (CH₂)3.2 - 3.6Multiplet (m)2H

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. For this compound, seven distinct carbon signals are expected. The carbonyl carbon (C=O) of the lactam ring is the most deshielded and will appear furthest downfield. The nitrile carbon (CN) also has a characteristic chemical shift. The remaining carbons of the pyrrolidone ring and the methyl and methylene groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.)

Carbon AtomPredicted Chemical Shift (δ, ppm)
N-CH₃28 - 32
C430 - 35
CH₂CN22 - 27
C334 - 39
C248 - 53
CN117 - 120
C5 (C=O)173 - 177

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between H3 and the protons on C2, C4, and the CH₂CN group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal by linking it to its attached proton(s) (e.g., C2 to H2, C3 to H3, C4 to H4, N-CH₃ carbon to its protons, and the CH₂CN carbon to its protons).

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₇H₁₀N₂O), the exact mass can be calculated.

Molecular Formula: C₇H₁₀N₂O

Calculated Monoisotopic Mass: 138.07931 Da

An experimental HRMS measurement yielding a mass value extremely close to this calculated value would confirm the elemental composition of the molecule.

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically protonated or forms adducts with cations present in the solvent, such as sodium (Na⁺) or potassium (K⁺). The primary observed species would be the protonated molecule [M+H]⁺.

Table 3: Predicted m/z Values for Common Adducts in ESI-MS

Ion SpeciesFormulaCalculated m/z
[M+H]⁺[C₇H₁₁N₂O]⁺139.0866
[M+Na]⁺[C₇H₁₀N₂ONa]⁺161.0685
[M+K]⁺[C₇H₁₀N₂OK]⁺177.0425

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the detection and quantification of this compound, particularly within complex biological or reaction matrices. This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the analyte is first ionized, commonly using electrospray ionization (ESI), which is well-suited for polar molecules. The resulting protonated molecule [M+H]⁺ is then selected in the first mass analyzer (Q1). This parent ion is subjected to collision-induced dissociation (CID) in the collision cell (Q2), where it fragments into smaller, characteristic daughter ions. The final mass analyzer (Q3) scans these fragments, generating a unique MS/MS spectrum that serves as a structural fingerprint for the molecule. This process, known as Selected Reaction Monitoring (SRM), allows for highly selective detection and quantification, minimizing interference from matrix components. chromatographyonline.comresearchgate.net

The fragmentation of this compound would be expected to follow predictable pathways based on its structure. Common fragmentation points include the cleavage of the cyanomethyl group and the opening of the pyrrolidinone ring. creative-proteomics.comlibretexts.org The resulting daughter ions provide definitive structural confirmation.

Illustrative LC-MS/MS Parameters for this compound

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Parent Ion (Q1) m/z 139.08 [M+H]⁺
Collision Gas Argon
Monitored Transitions Daughter Ion (Q3)
m/z 98.07
m/z 82.08
m/z 58.07

Note: This table is illustrative and represents typical values. Actual parameters would require experimental optimization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots the transmittance or absorbance of radiation versus the wavenumber (cm⁻¹), providing a unique pattern of absorption bands that correspond to specific functional groups. udel.eduvscht.cz

For this compound, the IR spectrum would be dominated by characteristic absorptions from its key functional groups: the tertiary amide (lactam), the nitrile, and the aliphatic C-H bonds. The most prominent feature would be the strong absorption band from the carbonyl (C=O) group of the five-membered lactam ring. Another key diagnostic peak would be the sharp, medium-intensity absorption of the nitrile (C≡N) triple bond.

Illustrative IR Absorption Frequencies for this compound

Functional GroupBond TypeExpected Absorption Range (cm⁻¹)Intensity
Lactam (Amide)C=O stretch1670–1640Strong
NitrileC≡N stretch2260–2240Medium, Sharp
Aliphatic C-HC-H stretch3000–2850Medium-Strong
Tertiary AmineC-N stretch1250–1000Medium

Note: This table presents typical frequency ranges for the indicated functional groups. The exact position of the peaks can be influenced by the molecular environment. scribd.comspectroscopyonline.comlibretexts.org

X-ray Diffraction Analysis for Solid-State Structural Assignment

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. eas.orgiastate.edu This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. rigaku.com For this compound, which possesses a chiral center at the C3 position, X-ray analysis can determine the absolute configuration if a suitable single crystal is obtained and the appropriate methodology is used.

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions are determined. libretexts.orgnumberanalytics.com

Hypothetical Crystallographic Data for this compound

ParameterIllustrative Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.8 Å
α = 90°, β = 95°, γ = 90°
Volume (V) 845 ų
Molecules per Unit Cell (Z) 4
Calculated Density 1.25 g/cm³

Note: This table contains hypothetical data for illustrative purposes only. Actual crystallographic data can only be obtained through experimental analysis.

Chromatographic Method Development for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for assessing its purity. The choice of chromatographic mode depends heavily on the polarity of the analyte.

Reversed-phase liquid chromatography (RP-LC) is a widely used technique where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar. However, highly polar compounds like this compound can exhibit poor retention on traditional C18 columns, often eluting near the void volume. sepscience.comhplc.eu To achieve adequate retention and separation, specialized columns, such as those with polar-embedded groups or aqueous-stable C18 phases, can be employed. chromatographyonline.com Method development involves optimizing mobile phase composition (typically water and a miscible organic solvent like acetonitrile or methanol), pH, and gradient elution profile. nih.govnih.gov

Illustrative RP-LC Method for Purity Analysis

ParameterCondition
Column Polar-Embedded C18 (e.g., RP-Amide), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Note: This table represents a starting point for method development and would require optimization.

For very polar compounds that are poorly retained in RP-LC, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. thermofisher.commac-mod.com HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile. hplc.euchromatographyonline.com A water-rich layer forms on the surface of the stationary phase, and polar analytes are retained through a partitioning mechanism between this layer and the bulk mobile phase. Increasing the aqueous content of the mobile phase decreases retention. chromatographyonline.comwaters.com

Illustrative HILIC Method for Separation

ParameterCondition
Column Amide-bonded phase, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.8
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 10 minutes
Flow Rate 0.4 mL/min
Detection UV at 210 nm / MS

Note: This table provides an example HILIC method that would need experimental validation.

This compound contains a stereocenter at the C3 position of the pyrrolidine (B122466) ring, meaning it can exist as a pair of enantiomers. Chiral chromatography is the definitive technique for separating these enantiomers to determine enantiomeric purity or to isolate a specific enantiomer. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. rsc.orgnih.gov

Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. acs.orgnih.gov Method development typically involves screening various CSPs and mobile phase systems (normal-phase, polar organic, or reversed-phase) to find conditions that provide baseline resolution of the enantiomers.

Illustrative Chiral HPLC Method for Enantiomeric Purity

ParameterCondition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm

Note: This table outlines a potential chiral separation method. The choice of CSP and mobile phase is critical and requires experimental screening.

Computational Chemistry and Molecular Modeling Studies on 1 Methyl 5 Oxopyrrolidine 3 Acetonitrile and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.govjmchemsci.com For pyrrolidine (B122466) and pyrrolidinone derivatives, DFT is frequently employed to optimize molecular geometries and compute various electronic parameters. nih.gov

Studies on related pyrimidine (B1678525) derivatives utilize DFT with the B3LYP functional to determine ground-state electronic structure parameters, including molecular orbital energies, geometric configurations like bond lengths and angles, and dipole moments. nih.govsamipubco.com The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. jmchemsci.comscielo.org.mx These calculations are fundamental for understanding the structure-activity relationships of drug molecules. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.org The MEP map illustrates regions of positive and negative electrostatic potential. researchgate.net

In an MEP map, regions with negative potential, typically colored red, are associated with high electron density (e.g., lone pairs on heteroatoms like oxygen or nitrogen) and are susceptible to electrophilic attack. researchgate.net Conversely, regions with positive potential, colored blue, indicate electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) and are prone to nucleophilic attack. researchgate.netresearchgate.net For fulleropyrrolidine derivatives, MEP analysis has shown that the addition of electronegative oxygen and nitrogen substitutes creates negative potentials at the terminals of the structure, indicating likely sites for electrophilic reactions. researchgate.net This type of analysis is crucial for understanding intermolecular interactions, including how a ligand might interact with a biological target. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. It is a cornerstone of structure-based drug design, helping to elucidate the binding mode and affinity of potential drug candidates. samipubco.comdergipark.org.tr

Docking simulations place a ligand into the active site of a protein and score the different poses based on how well they fit. This process reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are critical for stable binding. semanticscholar.org

For example, in docking studies of pyrrolidine derivatives with the influenza neuraminidase enzyme, key amino acid residues in the active pocket, such as Trp178, Arg371, and Tyr406, were identified as crucial for binding. The primary forces influencing these interactions were found to be hydrogen bonds and electrostatic factors. nih.gov Similarly, docking studies of pyrrolidine-benzenesulfonamide derivatives against carbonic anhydrase and acetylcholinesterase have been performed to evaluate their binding interactions and guide the development of potent enzyme inhibitors. tandfonline.com

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov This value quantifies the strength of the interaction between the ligand and the target protein, with lower (more negative) values generally indicating stronger binding. semanticscholar.orgnih.gov

Studies on pyrrolidine derivatives as inhibitors of the Myeloid cell leukemia-1 (Mcl-1) protein, an attractive target for cancer therapy, have used docking to evaluate binding affinities. nih.gov In one such study, a newly synthesized derivative, compound 18, showed a potent inhibitory activity (Ki = 0.077µM), which was superior to the control compound. nih.gov Molecular dynamics (MD) simulations can be used subsequently to refine these binding poses and provide a more dynamic view of the ligand-receptor complex's stability over time. nih.govajchem-a.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.com By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds. tandfonline.comresearchgate.net

The development of a 3D-QSAR model involves aligning a set of molecules and calculating various descriptors related to their steric, electrostatic, and hydrophobic fields. Statistical methods are then used to build a predictive model. The robustness and predictive power of a QSAR model are assessed using statistical parameters such as the cross-validated correlation coefficient (Q²) and the predictive correlation coefficient (R²pred). nih.govresearchgate.net

For pyrrolidine derivatives, 3D-QSAR studies have been successfully applied to design novel inhibitors for various targets. In a study on Mcl-1 inhibitors, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models were generated with good stability and predictability (CoMFA: Q² = 0.689, R²pred = 0.986; CoMSIA: Q² = 0.614, R²pred = 0.815). tandfonline.comnih.gov Another study on pyrrolidine derivatives as neuraminidase inhibitors also developed robust 3D-QSAR models, which indicated that hydrogen bonds and electrostatic factors were highly significant contributors to the inhibitory activity. nih.gov These models provide valuable contour maps that highlight regions where structural modifications are likely to enhance or diminish biological activity, thereby guiding rational drug design. researchgate.netresearchgate.net

Derivation and Interpretation of Molecular Descriptors

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. In the study of 1-Methyl-5-oxopyrrolidine-3-acetonitrile and its derivatives, these descriptors form the foundation of quantitative structure-activity relationship (QSAR) models. They are categorized into several classes:

Physicochemical Descriptors: These include properties like LogP (lipophilicity), polarizability, and molar refractivity. For instance, LogP is crucial for predicting a molecule's ability to cross cell membranes.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical Descriptors: Calculated from the 3D structure, these include molecular surface area, volume, and principal moments of inertia, which are important for understanding how a molecule fits into a biological receptor.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as orbital energies (HOMO/LUMO), electrostatic potential, and partial atomic charges. These are critical for modeling electrostatic and covalent interactions.

For a series of bicyclo((aryl)methyl)benzamide derivatives, descriptors such as hydrogen bond donors, polarizability, surface tension, and torsion energies were found to be significantly correlated with their biological inhibitory activity. mdpi.com Similarly, for quinolinone-based compounds, van der Waals volume, electron density, and electronegativity were pivotal in describing antituberculosis activity. nih.gov While specific descriptor values for this compound are not extensively published, data for its parent carboxylic acid provides a useful reference.

Table 1: Predicted Molecular Descriptors for 1-Methyl-5-oxopyrrolidine-3-carboxylic acid :warning: This table is interactive. You can sort and filter the data.

Descriptor Value Interpretation
Molecular Formula C6H9NO3 Basic elemental composition
Molecular Weight 143.14 g/mol Mass of one mole of the substance
XLogP3-AA -1.1 Indicates high hydrophilicity
Hydrogen Bond Donor Count 1 Can donate one hydrogen bond
Hydrogen Bond Acceptor Count 3 Can accept three hydrogen bonds
Rotatable Bond Count 2 Flexibility of the molecule
Topological Polar Surface Area 58.6 Ų Surface area associated with polar atoms
Heavy Atom Count 10 Number of non-hydrogen atoms

Data sourced from PubChem CID 122766. nih.gov

Predictive Models for Structure-Dependent Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the molecular descriptors of a series of compounds to their biological activity. nih.gov These models are powerful tools for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.

The development of a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to build a model that best correlates the descriptors with activity. mdpi.comnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation, Q²) and external validation (using a separate test set of compounds, R²pred). mdpi.com

For a series of 5-oxo-imidazoline derivatives, a QSAR model was developed to predict activity against the MCF-7 breast cancer cell line, yielding a statistically robust model (R² = 0.7499). jmchemsci.com Similarly, studies on quinolinone derivatives produced a validated QSAR model for anti-tuberculosis activity (R² = 0.83), which was then used to guide the design of more potent compounds. nih.gov These examples demonstrate the utility of QSAR in understanding which structural features are key to the biological activity of heterocyclic compounds like this compound.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. This is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into potent and selective drug candidates.

Positional and Substituent Effects on Molecular Interactions

Research on 5-oxopyrrolidine derivatives has revealed that the nature and position of substituents on the core scaffold dramatically influence their biological effects.

Substituents on the Phenyl Ring: In a series of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, introducing various substituents onto the phenyl ring led to a range of antioxidant and antimicrobial activities. For example, adding chloro, isopropyl, or nitro groups altered the electronic properties and steric profile of the molecules, which in turn modulated their biological efficacy. mdpi.commdpi.com Some derivatives with specific substitutions showed antioxidant activity higher than that of ascorbic acid. mdpi.com

Modifications at the Carboxylic Acid Position: The carboxylic acid group at the 3-position is a common handle for chemical modification. Converting it to hydrazides and subsequently to various heterocyclic moieties (e.g., oxadiazole, triazole) produced compounds with significant anticancer and antimicrobial properties. nih.govnih.gov A derivative bearing a 5-nitrothiophene substituent was particularly effective against multidrug-resistant Staphylococcus aureus. nih.govnih.gov

Importance of the Nitrile Group: In a study of 2-aminopyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors, the 3-carbonitrile group was found to be crucial for inhibitory potency. nih.gov This suggests that the acetonitrile (B52724) group in this compound is likely a key pharmacophoric feature for its potential biological interactions.

Table 2: Summary of Substituent Effects on the Activity of 5-Oxopyrrolidine Derivatives :warning: This table is interactive. You can sort and filter the data.

Position of Modification Type of Substituent Resulting Biological Activity
N-Phenyl Ring Chloro, Nitro, Isopropyl Modulated antioxidant activity mdpi.commdpi.com
3-Position (Carboxylic Acid) Hydrazones, Azoles Anticancer and antimicrobial activity nih.govnih.gov
3-Position (Carboxylic Acid) 5-Nitrothiophene hydrazone Potent activity against MRSA nih.govnih.gov
3-Position (Pyrrole Core) Carbonitrile group Essential for metallo-β-lactamase inhibition nih.gov

Stereochemical Influence on Activity and Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers of a drug molecule.

While specific stereochemical studies on this compound were not found, research on related compounds highlights the importance of this factor. In the development of novel trisubstituted-5-oxopyrrolidines as anti-myeloma agents, a racemic compound was separated into its individual enantiomers. Subsequent biological testing revealed that the enantiomers possessed different cytotoxic potencies, demonstrating that the specific 3D orientation of the substituents is critical for effective interaction with the biological target.

Conformational Analysis and Spatial Structure Determination

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The five-membered pyrrolidinone ring of this compound is not planar and can adopt several low-energy conformations.

Prediction of Biological Activity (e.g., PASS Prediction)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure. nih.gov The prediction is based on a large database of known biologically active compounds and a sophisticated algorithm that relates structural features to specific activities. nih.govyoutube.com

The output of a PASS prediction is a list of potential biological activities, each with a "Pa" (probability to be active) and "Pi" (probability to be inactive) value. semanticscholar.org A compound is considered likely to exhibit a particular activity if Pa > Pi. This approach allows for the rapid screening of virtual compounds to identify potential therapeutic applications or off-target effects. youtube.com

For this compound, a PASS prediction would analyze its structural fragments—the N-methylated lactam (a cyclic amide) and the acetonitrile side chain. Lactam-containing structures are known to be present in a wide variety of bioactive compounds, including β-lactam antibiotics. nih.gov The PASS server could therefore predict activities such as enzyme inhibition, receptor antagonism, or various therapeutic effects based on its similarity to known active molecules in its database. nih.gov This in silico prediction can provide valuable hypotheses for guiding future experimental investigations into the compound's biological profile. youtube.com

Future Directions and Emerging Research Avenues for 1 Methyl 5 Oxopyrrolidine 3 Acetonitrile

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

Future synthetic research will likely focus on developing greener, more efficient methods for producing 1-Methyl-5-oxopyrrolidine-3-acetonitrile and its analogues. Traditional multi-step syntheses of substituted pyrrolidines are often resource-intensive. Emerging strategies aim to minimize waste and energy consumption by adhering to the principles of green chemistry.

Key research directions include:

Catalytic C-H Functionalization: Direct functionalization of the pyrrolidine (B122466) ring avoids the need for pre-functionalized starting materials, significantly improving atom economy. rsc.org Research into selective catalysts for introducing the acetonitrile (B52724) moiety onto a 1-methyl-5-oxopyrrolidine precursor could streamline synthesis.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound would be a significant step towards sustainable production.

Biocatalysis: Employing enzymes as catalysts can provide high stereo- and regioselectivity under mild conditions, often in aqueous media. The exploration of enzymes for key bond-forming steps in the synthesis of the pyrrolidine core or for the introduction of the nitrile group represents a promising eco-friendly alternative.

Renewable Starting Materials: Investigating synthetic routes that begin from bio-based precursors, such as amino acids or derivatives of itaconic acid, can reduce the reliance on petrochemical feedstocks. mdpi.com

Table 1: Comparison of Synthetic Approaches for Pyrrolidine Derivatives

Approach Traditional Methods Future Sustainable Directions
Precursors Often petroleum-derived Bio-based (e.g., itaconic acid, amino acids)
Key Reactions Multi-step classical reactions (e.g., Michael addition, cyclization) Catalytic C-H functionalization, enzymatic transformations
Efficiency Moderate yields, potential for significant waste Higher atom economy, reduced waste streams
Process Batch processing Continuous flow chemistry

| Solvents | Often volatile organic compounds | Greener solvents (e.g., water, ionic liquids) |

Development of Integrated Analytical Platforms for Comprehensive Profiling

A deep understanding of the physicochemical properties, metabolic fate, and biological interactions of this compound requires sophisticated analytical methods. Future research will move beyond standard characterization to integrated platforms that combine multiple techniques to create a holistic profile of the molecule.

An integrated platform could involve:

Hyphenated Chromatographic Techniques: Coupling high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) allows for the separation, identification, and quantification of the compound and its potential metabolites in complex biological matrices.

Advanced NMR Spectroscopy: Multi-dimensional NMR techniques can provide detailed structural information and insights into the compound's conformation and dynamic behavior in solution.

Activity-Based Protein Profiling (ABPP): If the compound is developed as a biological probe, ABPP platforms can be used to identify its protein targets directly in native biological systems. nih.gov This involves designing chemical probes based on the core structure to map its interactions within the proteome.

Computational Data Integration: The large datasets generated by these techniques can be integrated using bioinformatics and cheminformatics tools. technologynetworks.com For example, Similarity Network Fusion (SNF) can combine data from different screening platforms to elucidate mechanisms of action or identify active molecules in complex mixtures. technologynetworks.com

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold. frontiersin.org These in-silico methods can predict molecular properties, guide synthetic efforts, and reduce the need for extensive empirical screening.

Future computational research avenues include:

De Novo Design: Algorithms can generate novel molecular structures with desired properties based on the core scaffold. mdpi.com This approach can explore a vast chemical space to identify new derivatives with potentially enhanced biological activity or improved material properties.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, 3D-QSAR studies can predict the potency of newly designed analogues. researchgate.netmdpi.com This helps prioritize which compounds to synthesize and test.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the compound and its interaction with biological targets (e.g., enzymes, receptors) over time. researchgate.net This provides critical insights into binding stability and the conformational changes that influence efficacy.

ADMET Prediction: Early-stage prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery. mdpi.com Computational models can flag potential liabilities, allowing for structural modifications to improve the compound's drug-like profile.

Table 2: Key Computational Techniques for Molecular Design and Optimization

Technique Purpose Potential Outcome for this compound
De Novo Design Generate novel molecules with desired properties. mdpi.com Creation of focused libraries of new derivatives for screening.
Molecular Docking Predict the binding mode and affinity of a molecule to a target. researchgate.net Identification of potential biological targets and optimization of binding interactions.
3D-QSAR Correlate 3D molecular properties with biological activity. nih.gov Prediction of the activity of new analogues to guide synthesis.

| MD Simulations | Simulate the dynamic behavior and stability of molecule-target complexes. researchgate.net | Understanding the mechanism of action and binding stability at an atomic level. |

Investigation of Broadened Applications in Chemical Biology and Materials Science

The unique structural features of this compound make it an attractive candidate for applications beyond traditional medicinal chemistry.

In Chemical Biology: The pyrrolidine ring is a privileged scaffold for developing organocatalysts and biological probes. mdpi.com The nitrile group is particularly interesting as it can be used as an infrared probe or participate in bioorthogonal reactions. Future research could focus on developing derivatives of this compound as:

Chemical Probes: Molecules designed to investigate biological systems, for example, by targeting specific enzymes or cellular pathways. nih.gov

Organocatalysts: The chiral pyrrolidine scaffold is a key component of many successful asymmetric organocatalysts. mdpi.comresearchgate.net New catalysts based on this structure could be developed for novel chemical transformations.

In Materials Science: Functionalized heterocycles are valuable building blocks for advanced materials. The lactam and nitrile functionalities could be exploited for polymerization or for incorporation into functional materials.

Polymer Chemistry: The lactam ring could potentially be opened for ring-opening polymerization to create novel polyamides with unique properties. The nitrile group could also be a site for post-polymerization modification.

Metal-Organic Frameworks (MOFs): Pyrrolidine-functionalized ligands have been used to construct chiral MOFs for applications in catalysis and separation. researchgate.net Derivatives of this compound could serve as novel building blocks for creating functional porous materials.

Functional Resins: The molecule could be immobilized on a polymer support, such as a swellable resin, to create heterogeneous catalysts for use in aqueous environments or continuous flow systems. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-5-oxopyrrolidine-3-acetonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling precursors such as substituted pyrrolidines with acetonitrile derivatives under controlled conditions. For example, diastereoselective methods using methyl 3-aryl-5-oxopyrrolidine-2-carboxylates as intermediates have been reported, with optimization of temperature, solvent (e.g., ethanol or acetonitrile), and catalysts (e.g., piperidine) critical for yield enhancement . Purification via column chromatography and characterization by TLC are standard. Reaction monitoring using techniques like <sup>1</sup>H NMR ensures intermediate stability .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, is essential for confirming the molecular structure, including substituent positions and stereochemistry. Mass Spectrometry (MS) validates molecular weight, while X-ray crystallography (using programs like SHELXL) provides definitive confirmation of crystal structure . High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assesses purity (>97% threshold) .

Q. How can researchers address discrepancies in spectral data during characterization?

  • Methodological Answer : Contradictions in NMR or MS data often arise from impurities, tautomerism, or conformational flexibility (e.g., ring puckering). Redundant characterization (e.g., 2D NMR, IR spectroscopy) and computational modeling (DFT calculations for expected spectra) can resolve ambiguities. Cross-referencing with crystallographic data (via SHELX-refined structures) provides additional validation .

Advanced Research Questions

Q. What strategies enable diastereoselective synthesis of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis can control stereochemistry. For instance, methyl (2R*,3R*)-3-aryl-5-oxopyrrolidine-2-carboxylates have been synthesized via stereoselective cyclization, leveraging steric effects and temperature gradients to favor specific diastereomers . Polar solvents (e.g., DMF) and low temperatures (−20°C to 0°C) enhance selectivity.

Q. How can computational modeling predict the conformational dynamics of the 5-oxopyrrolidine ring in this compound?

  • Methodological Answer : Ring puckering coordinates, as defined by Cremer and Pople, quantify non-planar distortions in cyclic systems. Software like Gaussian or ORCA can calculate puckering amplitudes (q) and phase angles (φ) using DFT. These models align with crystallographic data (e.g., SHELXL-refined structures) to predict energetically favorable conformers .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Crystallization difficulties often stem from conformational flexibility or solvent inclusion. Slow evaporation in aprotic solvents (e.g., dichloromethane) at controlled humidity improves crystal quality. Programs like SHELXD (for structure solution) and ORTEP-3 (for visualization) aid in refining disordered structures .

Q. How does the electronic nature of substituents influence the reactivity of the acetonitrile group in further functionalization?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase the electrophilicity of the nitrile carbon, facilitating nucleophilic additions. For example, 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile undergoes selective nucleophilic substitution under acidic conditions. Kinetic studies (via <sup>19</sup>F NMR) and Hammett plots quantify substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.